molecular formula C17H17NO5 B11475439 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11475439
M. Wt: 315.32 g/mol
InChI Key: BWXXUXZQBGIMSV-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a methoxybenzyl group

Preparation Methods

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide typically involves the reaction of 1,3-benzodioxole with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxybenzyl)acetamide can be compared with similar compounds such as:

  • 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxybenzyl)acetamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H17NO5/c1-20-13-4-2-12(3-5-13)9-18-17(19)10-21-14-6-7-15-16(8-14)23-11-22-15/h2-8H,9-11H2,1H3,(H,18,19)

InChI Key

BWXXUXZQBGIMSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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